molecular formula C7H8BrN3S B058342 N-(3-bromophenyl)hydrazinecarbothioamide CAS No. 116567-17-0

N-(3-bromophenyl)hydrazinecarbothioamide

Cat. No.: B058342
CAS No.: 116567-17-0
M. Wt: 246.13 g/mol
InChI Key: MAPPIIPCKZAUDC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)hydrazinecarbothioamide typically involves the reaction of 3-bromoaniline with thiocarbohydrazide under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories for scientific purposes. The process involves standard organic synthesis techniques, including purification steps such as recrystallization to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: N-(3-bromophenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(3-bromophenyl)hydrazinecarbothioamide is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • N-(4-bromophenyl)hydrazinecarbothioamide
  • N-(2-bromophenyl)hydrazinecarbothioamide
  • N-(3-chlorophenyl)hydrazinecarbothioamide

Comparison: N-(3-bromophenyl)hydrazinecarbothioamide is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its analogs with different halogen substitutions, it may exhibit distinct chemical and biological properties, making it valuable for specific research applications .

Biological Activity

N-(3-bromophenyl)hydrazinecarbothioamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and various biological evaluations.

Synthesis and Structure

This compound can be synthesized through the reaction of 3-bromophenyl hydrazine with carbon disulfide and an appropriate alkylating agent. The general synthetic route involves:

  • Formation of Hydrazinecarbothioamide : The reaction of 3-bromophenyl hydrazine with carbon disulfide to form the thioamide.
  • Purification : The product is typically purified by recrystallization from suitable solvents.

The structure can be confirmed using various spectroscopic methods, including NMR and mass spectrometry.

Anticancer Activity

Research indicates that derivatives of hydrazinecarbothioamides, including this compound, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures showed effective inhibition against dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. The IC50 values for some derivatives were reported in the range of 13.70 µM to 47.30 µM, indicating promising potential as anticancer agents .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies showed that certain derivatives displayed significant activity against various bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values ranged from 50 to 1.56 μg/mL for some derivatives, suggesting strong antibacterial activity .

CompoundMIC (µg/mL)Activity Type
150Antibacterial
21.56Antifungal
330Anticancer

Enzyme Inhibition

In addition to its anticancer and antimicrobial effects, this compound has been investigated for its ability to inhibit various enzymes. For instance, studies have highlighted its potential as an aldose reductase inhibitor, which is relevant in the context of diabetic complications .

The biological activities of this compound are largely attributed to its ability to interact with specific biological targets:

  • Inhibition of DHFR : By inhibiting DHFR, the compound disrupts folate metabolism, which is essential for DNA synthesis and cellular proliferation.
  • Antimicrobial Mechanisms : The compound may disrupt bacterial cell wall synthesis or function through interference with essential metabolic pathways.

Case Studies

Several case studies have illustrated the effectiveness of hydrazinecarbothioamides in various biological contexts:

  • Case Study on Cancer Cell Lines : A study assessed the cytotoxic effects of this compound on MCF-7 breast cancer cells, where it was found to induce apoptosis and halt cell cycle progression at the S phase .
  • Antibacterial Efficacy : In a comparative study against standard antibiotics, derivatives exhibited comparable or superior inhibition zones against Pseudomonas aeruginosa and Staphylococcus aureus, reinforcing their potential as therapeutic agents .

Properties

IUPAC Name

1-amino-3-(3-bromophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3S/c8-5-2-1-3-6(4-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPPIIPCKZAUDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427702
Record name N-(3-Bromophenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116567-17-0
Record name N-(3-Bromophenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.